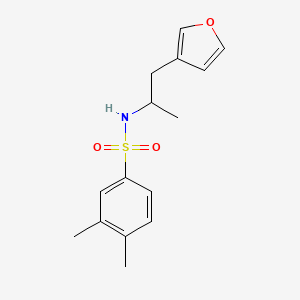
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that features a furan ring, a propyl chain, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a furan derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
科学的研究の応用
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anti-HIV properties.
Biochemistry: It has been studied for its ability to inhibit monophenolase activity, which is involved in melanin synthesis.
Pharmaceutical Sciences: Researchers investigate its binding affinity to viral enzymes using molecular docking studies.
作用機序
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. Its anti-HIV activity is linked to its binding to viral enzymes, thereby inhibiting viral replication.
類似化合物との比較
Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide: Known for its antimicrobial and anti-HIV properties.
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Another furan derivative with potential biological activities.
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit monophenolase activity and its potential as an anti-HIV agent make it a compound of significant interest in medicinal chemistry.
生物活性
N-(1-(furan-3-yl)propan-2-yl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its antitumor and antimicrobial activities.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from commercially available furan derivatives. The compound can be synthesized through a series of reactions including alkylation and sulfonamide formation. Recent studies have employed regioselective methods to achieve high yields of similar sulfonamide derivatives, which may provide insight into optimizing the synthesis of this specific compound .
Antitumor Activity
Recent research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study evaluated various furan derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture assays. The results demonstrated that certain derivatives showed promising cytotoxicity with IC50 values in the low micromolar range .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D |
| This compound | TBD | TBD | TBD |
The mechanism of action for these compounds often involves interaction with DNA, particularly binding within the minor groove, which influences cellular proliferation and apoptosis pathways.
Antimicrobial Activity
In addition to antitumor properties, this compound has been assessed for antimicrobial activity against common pathogens such as E. coli and S. aureus. Compounds structurally similar to it have shown varying degrees of antibacterial efficacy, suggesting a potential for this compound in therapeutic applications against bacterial infections .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | X μg/mL |
| Compound D | S. aureus | Y μg/mL |
| This compound | TBD |
Case Studies
Several case studies have highlighted the potential therapeutic applications of furan-based compounds:
- Case Study on Lung Cancer : A study involving a series of furan derivatives demonstrated their effectiveness in inhibiting cell growth in A549 cells with an emphasis on their selectivity towards cancerous cells over normal fibroblasts .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of furan derivatives against S. aureus, where some compounds exhibited significant inhibition at low concentrations .
特性
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-4-5-15(8-12(11)2)20(17,18)16-13(3)9-14-6-7-19-10-14/h4-8,10,13,16H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJUJCXPJOGMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














